molecular formula C48H56CaN2O10 B13843267 Sacubitril Impurity K

Sacubitril Impurity K

Cat. No.: B13843267
M. Wt: 861.0 g/mol
InChI Key: DDLCKLBRBPYKQS-CLVXXQEZSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Sacubitril Impurity K is a byproduct formed during the synthesis of Sacubitril, a neprilysin inhibitor used in combination with Valsartan for the treatment of chronic heart failure. This compound is one of the several impurities that need to be controlled and monitored to ensure the quality and safety of the final pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sacubitril Impurity K involves multiple steps, including the use of various reagents and catalysts. The synthetic route typically starts with the reaction of a biphenyl compound with an amino acid derivative under specific conditions. The reaction conditions often involve the use of solvents like acetonitrile and water, and catalysts such as palladium-based compounds .

Industrial Production Methods: In industrial settings, the production of this compound is controlled through rigorous quality assurance processes. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify the impurities, including this compound, during the manufacturing process .

Chemical Reactions Analysis

Types of Reactions: Sacubitril Impurity K undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and degradation pathways of the compound .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound include various degradation products and intermediates. These products are analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structures and properties .

Scientific Research Applications

Sacubitril Impurity K has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for the development and validation of analytical methods. In biology, it is studied for its potential biological activities and interactions with other biomolecules. In medicine, it is investigated for its role in the safety and efficacy of Sacubitril-containing pharmaceuticals .

Mechanism of Action

The mechanism of action of Sacubitril Impurity K is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence and behavior during the synthesis and storage of Sacubitril can provide insights into the stability and degradation pathways of the drug. Understanding these pathways is crucial for ensuring the quality and safety of the final pharmaceutical product .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Sacubitril Impurity K include other impurities formed during the synthesis of Sacubitril, such as Sacubitril Impurity A, Sacubitril Impurity B, and Sacubitril Impurity C. These impurities share similar chemical structures and properties but differ in their specific molecular configurations and formation pathways .

Uniqueness: this compound is unique in its specific formation pathway and chemical structure. Its presence and concentration in the final pharmaceutical product can significantly impact the drug’s stability and efficacy. Therefore, it is essential to monitor and control this compound during the manufacturing process to ensure the quality and safety of Sacubitril-containing medications .

Properties

Molecular Formula

C48H56CaN2O10

Molecular Weight

861.0 g/mol

IUPAC Name

calcium;4-[[(2S,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2/t2*17-,21-;/m00./s1

InChI Key

DDLCKLBRBPYKQS-CLVXXQEZSA-L

Isomeric SMILES

CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2]

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2]

Origin of Product

United States

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